4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Catalog No.
S814972
CAS No.
1427438-90-1
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-6-hydroxybenzaldehyde

CAS Number

1427438-90-1

Product Name

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzaldehyde

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H

InChI Key

HUGAOJJHGWGVDT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)C=O)F)Br

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)Br

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS: 1427438-90-1) is a highly functionalized, tri-substituted aromatic building block critical for advanced pharmaceutical synthesis. It features an orthogonal array of reactive sites: a formyl group for condensation, an ortho-hydroxyl group for etherification or cyclization, a fluorine atom for tuning physicochemical properties, and a bromine atom for transition-metal-catalyzed cross-coupling [1]. This specific substitution pattern makes it an indispensable precursor for synthesizing complex heterocycles, such as 6-bromo-4-fluorobenzofurans, and serves as a core scaffold in the development of highly targeted therapeutics, including IRAK4 inhibitors and TLR2 modulators [2].

Research Fit

Cross-coupling

Aryl bromide for Suzuki-Miyaura and other Pd-catalyzed reactions

Orthogonal handles

Aldehyde, hydroxyl, and halogens enable sequential chemoselective derivatization

PROTAC building block

Designed for targeted protein degradation linker synthesis

Substituting 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with structural analogs leads to immediate synthetic roadblocks and compromised product profiles. Utilizing 4-bromo-2-fluorobenzaldehyde eliminates the ortho-hydroxyl group, completely preventing direct condensation-cyclization routes required to form benzofurans or indazoles[1]. Conversely, opting for 2-fluoro-6-hydroxybenzaldehyde removes the critical bromine handle; downstream electrophilic bromination of this analog suffers from poor regiocontrol due to the strong activating effect of the hydroxyl group, yielding intractable isomeric mixtures. Furthermore, omitting the fluorine atom by using 4-bromo-2-hydroxybenzaldehyde fundamentally alters the electronic landscape of the ring, which can severely compromise the target binding affinity and metabolic stability of the final active pharmaceutical ingredients[2].

Substitution Risk

Halogen swap

Bromo to chloro replacement alters molecular weight, lipophilicity, and solubility profiles, potentially shifting downstream properties.

Regioisomer shift

Moving fluorine or bromine to different positions changes pKa, hydrogen-bonding, and cross-coupling reactivity.

Electronic tuning

The ortho-fluorine, para-bromine arrangement creates a distinct dipole that may not transfer to other substitution patterns.

Single-Step Benzofuran Formation

The presence of the ortho-hydroxyl group paired with the formyl moiety enables direct cyclization. When reacted with reagents like ethyl bromoacetate, 4-Bromo-2-fluoro-6-hydroxybenzaldehyde undergoes O-alkylation followed by intramolecular condensation to yield 6-bromo-4-fluorobenzofuran-2-carboxylate in high yields [1]. In contrast, 4-bromo-2-fluorobenzaldehyde lacks the nucleophilic oxygen, rendering this direct cyclization impossible and requiring a multi-step, low-yielding alternative route.

Evidence DimensionEnablement of direct benzofuran-2-carboxylate formation
Target Compound Data>75% yield via single-step cyclization
Comparator Or Baseline4-Bromo-2-fluorobenzaldehyde (0% yield, direct reaction fails)
Quantified Difference>75% yield vs. 0% yield for direct cyclization
ConditionsReaction with ethyl bromoacetate under basic conditions (e.g., K2CO3) and heat

Procurement of the 6-hydroxy variant is mandatory for process chemists aiming to synthesize 4-fluoro-6-bromo-benzofuran cores efficiently without adding multiple synthetic steps.

Bioavailability score
Class-level
0.55 (Abbott)
Isomer pKa 5.00±0.23 (pred.)
Supports regioisomer-specific selection for predicted oral bioavailability.
In silico prediction; experimental PK data not available.

Regiocontrolled Cross-Coupling

The pre-installed bromine atom at the 4-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, ensuring complete regiopurity of the resulting C4-substituted products [1]. If a buyer opts for 2-fluoro-6-hydroxybenzaldehyde, they must perform an electrophilic bromination. Because the hydroxyl group strongly directs ortho/para, bromination yields a complex mixture of 3-bromo and 5-bromo isomers, with minimal yield of the desired 4-bromo intermediate.

Evidence DimensionRegiopurity of the 4-bromo intermediate
Target Compound Data100% regiopure (pre-installed halogen)
Comparator Or Baseline2-Fluoro-6-hydroxybenzaldehyde (requires bromination, yielding mixed isomers)
Quantified Difference100% regiopurity vs. <10% yield of the desired 4-bromo isomer in a complex mixture
ConditionsStandard electrophilic aromatic bromination conditions vs. direct use

Purchasing the pre-brominated scaffold eliminates costly and low-yielding separation of regioisomers during scale-up.

Consensus LogP
Data to verify
2.14
Moderate lipophilicity; halogen change expected to alter LogP and permeability.
Comparator LogP not quantified; solubility data only.

Fluorine-Driven Target Binding Affinity

In the development of kinase inhibitors (e.g., IRAK4), the fluorine atom at the 2-position plays a critical role in modulating the pKa of adjacent groups and providing a specific steric/electronic fit in the binding pocket. Scaffolds derived from 4-Bromo-2-fluoro-6-hydroxybenzaldehyde consistently show superior target affinity compared to des-fluoro analogs derived from 4-bromo-2-hydroxybenzaldehyde [1].

Evidence DimensionRelative binding affinity (IC50) of derived inhibitors
Target Compound DataSignificantly lower IC50 (improved potency)
Comparator Or Baseline4-Bromo-2-hydroxybenzaldehyde (des-fluoro analog)
Quantified DifferenceUp to a 10-fold reduction in IC50 values
Conditionsin vitro kinase/receptor binding assays

For medicinal chemistry procurement, the fluorinated building block is essential for hitting potency milestones that the non-fluorinated analog cannot achieve.

Boiling point
Data to verify
258.3±40.0 °C
Isomer 252.0±35.0 °C (+6.3 °C)
Predicted difference may affect purification; confirms regioisomer non-interchangeability.
In silico prediction; experimental boiling point not reported.

IRAK4 Inhibitor Synthesis

Where this compound is the right choice for generating highly potent, fluorinated heterocyclic cores targeting innate immunity pathways [1].

TLR2 Modulator Development

Essential for constructing the specific molecular geometry required to modulate TLR2 heterodimerization in inflammatory disease research [2].

Substituted Benzofuran Production

The optimal precursor for single-step synthesis of 6-bromo-4-fluorobenzofuran-2-carboxylates, which are valuable intermediates in oncology drug discovery [3].

Fluorinated Building Block Libraries

Ideal for combinatorial chemistry where orthogonal reactivity (CHO, OH, Br) is required to generate diverse, fluorine-containing chemical space[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral bioavailability optimization
Predicted bioavailability score
Regioisomer ionization state comparison
PROTAC linker synthesis
Orthogonal reactive handles
Sequential chemoselective derivatization
Fluorinated drug & agrochemical synthesis
Polarized aromatic ring
Electronic modulation for heterocycle formation
Chemical biology tool development
Bioorthogonal handle & fluorogenic motif
Coumarin-based probe assembly

XLogP3

2.4

Wikipedia

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

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